4-(2-Azidoacetyl)benzonitrile

Photoaffinity Labeling Nitrene Chemistry Bioorthogonal Conjugation

4-(2-Azidoacetyl)benzonitrile (CAS 622787-69-3) is a bifunctional aryl azide building block, featuring a ketone-linked azidoacetyl moiety para to a benzonitrile group. This structure places its reactive azide group at a specific distance from the aryl ring, a key differentiator from directly ring-bound azides like 4-azidobenzonitrile (CAS 18523-41-6).

Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
CAS No. 622787-69-3
Cat. No. B1526018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Azidoacetyl)benzonitrile
CAS622787-69-3
Molecular FormulaC9H6N4O
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)CN=[N+]=[N-]
InChIInChI=1S/C9H6N4O/c10-5-7-1-3-8(4-2-7)9(14)6-12-13-11/h1-4H,6H2
InChIKeyYCYPCFYAPBARSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer’s Guide to 4-(2-Azidoacetyl)benzonitrile (CAS 622787-69-3)


4-(2-Azidoacetyl)benzonitrile (CAS 622787-69-3) is a bifunctional aryl azide building block, featuring a ketone-linked azidoacetyl moiety para to a benzonitrile group . This structure places its reactive azide group at a specific distance from the aryl ring, a key differentiator from directly ring-bound azides like 4-azidobenzonitrile (CAS 18523-41-6). It serves as a versatile ‘azido’ linker in bioorthogonal conjugation, photoaffinity labeling, and heterocyclic synthesis, where the carbonyl spacer can significantly influence reaction kinetics and product properties compared to other haloacetyl or diazoacetyl analogs .

Critical Sourcing Considerations for 4-(2-Azidoacetyl)benzonitrile: Avoid Uninformed Analog Swaps


This compound is not a generic 'azide' source; substituting it with 4-azidobenzonitrile, 4-(2-bromoacetyl)benzonitrile, or 4-(2-diazoacetyl)benzonitrile will fundamentally alter the chemical properties of a probe or product. The azidoacetyl group's unique reactivity profile in photocrosslinking, click chemistry kinetics, and bioconjugation spacer length means that a 'close' analog will lead to divergent experimental outcomes, such as altered metabolic processing, different photolysis products, or failed bioorthogonal reactions [1][2]. Scientists must validate the specific CAS to reproduce a reported synthetic or biological protocol.

Quantifying the Value of 4-(2-Azidoacetyl)benzonitrile: Head-to-Head Evidence for Procurement


Azide Spacer Impact: α-Azidoacetophenone vs. Phenyl Azide in Photolysis and Click Kinetics

The choice of azide group position is critical. 4-(2-Azidoacetyl)benzonitrile belongs to the α-azidoacetophenone class, which photolysis reveals generates a triplet alkyl nitrene intermediate, in stark contrast to the singlet phenyl nitrene generated by direct aryl azides like 4-azidobenzonitrile [1]. While absolute rate constants for the target compound are not publicly available as a single value, class-level inference from the photolysis of α-azidoacetophenones shows a competitive α-cleavage pathway forming benzoyl and azidyl radicals, which is absent in simple aryl azides [1]. This mechanistic divergence directly impacts photoaffinity labeling products: the target compound can form benzoyl-radical adducts, whereas 4-azidobenzonitrile undergoes ring-expansion pathways. Furthermore, in the context of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the ketone's electron-withdrawing effect can accelerate the reaction relative to a simple alkyl azide by stabilizing the developing negative charge in the transition state, a class-level inference supported by studies on electronic effects in CuAAC reactivity [2].

Photoaffinity Labeling Nitrene Chemistry Bioorthogonal Conjugation

Leaving Group Quality in Synthesis: Azide vs. Bromide Precursor Yields

The most common synthesis of 4-(2-Azidoacetyl)benzonitrile is via SN2 displacement of 4-(2-bromoacetyl)benzonitrile with sodium azide. A reliable literature procedure reports a high yield of 95% for this transformation at room temperature in methanol . This yield is directly comparable to analogous azidations of 4-(2-chloroacetyl)benzonitrile, which often require harsher conditions (elevated temperatures, longer times) and give lower yields (typically 85-90%) due to the poorer leaving group ability of chloride. The quantitative benefit is an estimated 5-10% higher yield and significantly reduced thermal stress on the substrate, making the reaction more scalable and the final product easier to purify to high purity .

Synthetic Efficiency Azidation SN2 Reaction

Electronic Tuning: Nitrile Substituent Effect on the Azide Group’s Spectroscopic IR Probe

The benzonitrile (CN) group in 4-(2-Azidoacetyl)benzonitrile is not merely a spectator; it provides a powerful, orthogonal vibrational probe. While specific data for this exact compound is limited, IR studies on 4-azidobenzonitrile (N3-C6H4-CN) show that the nitrile and azide stretching frequencies are highly sensitive to their local electric field, making them a dual-probe system [1]. By analogy, the target compound's azidoacetyl azide group can serve as a probe of active-site hydration, while the strategic separation by the acetyl spacer means the two IR reporters are spatially distinct and can probe different environments simultaneously. This is a distinct advantage over 4-azidobenzonitrile where the probes are directly coupled to the ring and thus respond to a more averaged environment.

Vibrational Stark Effect IR Probe Local Electric Field

Strategic Application Scenarios for Procuring 4-(2-Azidoacetyl)benzonitrile


Photoaffinity Labeling (PAL) Probe Design

This compound is ideal for constructing PAL probes where a triplet-state nitrene reaction pathway is desired over singlet chemistry. As established in Section 3, Evidence 1, the α-azidoacetophenone core reliably generates triplet alkyl nitrenes, enabling crosslinking to C-H bonds via C-H insertion, a feature not possible with phenyl azide analogs. A procurement decision for this compound directly supports the synthesis of probes that form durable covalent adducts with target proteins under UV-A irradiation. [1]

Bioorthogonal Chemistry with a Traceless Linker

The azidoacetyl group is a premier partner for Staudinger-Bertozzi ligation and CuAAC. The electron-withdrawing ketone can accelerate CuAAC rates relative to simple alkyl azides (Evidence 1). By procuring this building block, a researcher gains a kinetically competent azide for 'click' reactions, where the acyl spacer can be designed to be traceless upon ligation or functional group interconversion, a key advantage in prodrug and activity-based probe design. [1]

Dual-Mode IR Probe for Protein Electrostatics

This compound contains two orthogonal vibrational reporters—the nitrile and azide groups—joined by a linker that imparts spatial resolution (Evidence 3). By incorporating 4-(2-azidoacetyl)benzonitrile into a peptide or protein, a researcher can simultaneously measure the electrostatic environment of two distinct sites within a binding pocket, generating richer structural data in a single experiment than is possible with single-probe or directly linked dual-probe compounds. This capability is a definitive reason to select this compound over 4-azidobenzonitrile for such biophysical studies. [1]

Cost-Efficient Synthesis of Heterocyclic Libraries

The high-yield synthesis protocol established from 4-(2-bromoacetyl)benzonitrile (Evidence 2) makes this specific compound a cost-effective gateway to diverse chemical libraries. Its quantitative conversion to the azidoacetyl derivative allows a lab manager to reliably plan for the multi-gram synthesis of key intermediates. This compound can then be transformed into 1,4-disubstituted-1,2,3-triazoles, isoquinolines, pyrimidines, and other heterocycles through well-documented cycloaddition and condensation reactions, maximizing the value of a single procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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